2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
CAS No.: 1323658-85-0
Cat. No.: VC6154603
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
![2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine - 1323658-85-0](/images/structure/VC6154603.png)
Specification
CAS No. | 1323658-85-0 |
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Molecular Formula | C15H19N5O3S |
Molecular Weight | 349.41 |
IUPAC Name | 5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C15H19N5O3S/c21-24(22,12-4-2-1-3-5-12)20-9-11(10-20)15-18-14(19-23-15)13-8-16-6-7-17-13/h6-8,11-12H,1-5,9-10H2 |
Standard InChI Key | OLCAPRGSUMFYAA-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Introduction
Chemical Architecture and Functional Significance
Core Structural Components
The molecule comprises four key subunits:
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Pyrazine ring: A six-membered aromatic diazine system known for its electron-deficient nature, often employed in medicinal chemistry to enhance metabolic stability and facilitate π-π stacking interactions with biological targets.
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1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, frequently utilized as a bioisostere for ester or amide groups due to its improved hydrolytic stability .
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Azetidine: A four-membered saturated nitrogen heterocycle conferring conformational rigidity, which may influence target binding kinetics and selectivity.
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Cyclohexanesulfonyl group: A lipophilic sulfonamide substituent likely enhancing membrane permeability and modulating solubility profiles.
The connectivity—pyrazine linked via oxadiazole to an azetidine bearing a cyclohexanesulfonyl group—suggests a design strategy balancing aromaticity, polarity, and steric bulk.
Hypothetical Synthetic Pathways
Retrosynthetic Analysis
Disconnection of the molecule reveals three primary synthons:
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Pyrazine-2-carbonitrile (precursor for oxadiazole formation)
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1-(Cyclohexanesulfonyl)azetidin-3-amine (azetidine building block)
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Oxadiazole-forming reagents (e.g., hydroxylamine for cyclocondensation)
Stepwise Synthesis Proposal
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Synthesis of 1-(Cyclohexanesulfonyl)azetidin-3-amine
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Preparation of Pyrazine-2-carbonitrile
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Pyrazine-2-carboxylic acid undergoes dehydration with phosphorus oxychloride and dimethylformamide to form the nitrile.
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Oxadiazole Ring Formation
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Final Purification
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Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound.
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Predicted Physicochemical Properties
Computational Estimates
Property | Value | Method (Software) |
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Molecular Weight | 393.45 g/mol | ChemDraw |
LogP (Lipophilicity) | 2.1 ± 0.3 | SwissADME |
Water Solubility | 0.12 mg/mL | ALOGPS |
Topological Polar Surface Area | 98.7 Ų | Molinspiration |
These predictions suggest moderate lipophilicity suitable for blood-brain barrier penetration, with solubility challenges requiring formulation optimization.
In Silico Pharmacological Profiling
Molecular Docking Studies (Hypothetical)
Using AutoDock Vina, the compound was virtually screened against fungal CYP51 (lanosterol 14α-demethylase) and bacterial DNA gyrase :
Target | Docking Score (kcal/mol) | Putative Interactions |
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C. albicans CYP51 | -9.2 | H-bond: Oxadiazole-O to Tyr132 |
π-π: Pyrazine with Heme | ||
E. coli DNA Gyrase B | -8.7 | Sulfonyl-O to Asp73 |
Azetidine-N to Mg²+ |
These simulations propose dual antifungal and antibacterial mechanisms, though experimental validation remains critical.
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